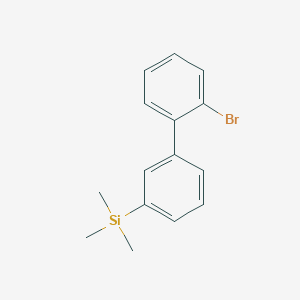

2-Bromo-3'-(trimethylsilyl)-biphenyl

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H17BrSi |

|---|---|

Molecular Weight |

305.28 g/mol |

IUPAC Name |

[3-(2-bromophenyl)phenyl]-trimethylsilane |

InChI |

InChI=1S/C15H17BrSi/c1-17(2,3)13-8-6-7-12(11-13)14-9-4-5-10-15(14)16/h4-11H,1-3H3 |

InChI Key |

YHAOPZNNEPOLGH-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C1=CC=CC(=C1)C2=CC=CC=C2Br |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: 2-Bromo-3'-(trimethylsilyl)-biphenyl

Topic: CAS number for 2-Bromo-3'-(trimethylsilyl)-biphenyl Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Compound Identification & Core Data

2-Bromo-3'-(trimethylsilyl)-biphenyl is a specialized organometallic intermediate utilized primarily in the synthesis of advanced functional materials, including silafluorenes for Organic Light-Emitting Diodes (OLEDs) and sterically congested biaryl ligands for catalysis. Its structural asymmetry—featuring a reactive ortho-bromide on one ring and a meta-trimethylsilyl (TMS) group on the other—enables highly selective, sequential functionalization.

| Property | Data |

| CAS Registry Number | 187275-75-8 |

| IUPAC Name | [3-(2-Bromophenyl)phenyl]-trimethylsilane |

| Molecular Formula | C₁₅H₁₇BrSi |

| Molecular Weight | 305.29 g/mol |

| InChI Key | YHAOPZNNEPOLGH-UHFFFAOYSA-N |

| Appearance | Colorless to pale yellow viscous liquid |

| Solubility | Soluble in DCM, THF, Toluene, Hexanes; Insoluble in water |

Synthesis Protocol: Chemoselective Suzuki-Miyaura Coupling

Strategic Rationale

The synthesis of 2-Bromo-3'-(trimethylsilyl)-biphenyl requires a chemoselective approach to establish the biaryl C-C bond without compromising the ortho-bromine atom, which is essential for downstream transformations.

The optimal route utilizes 1-bromo-2-iodobenzene and (3-trimethylsilylphenyl)boronic acid . This strategy exploits the significant reactivity difference between aryl iodides and aryl bromides in Palladium-catalyzed oxidative addition. The Pd(0) catalyst preferentially inserts into the weaker C–I bond (

Experimental Workflow

Reagents:

-

Substrate A: 1-Bromo-2-iodobenzene (1.0 equiv)

-

Substrate B: (3-Trimethylsilylphenyl)boronic acid (1.1 equiv)

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3–5 mol%)

-

Base: Sodium Carbonate (Na₂CO₃), 2.0 M aqueous solution

-

Solvent: 1,2-Dimethoxyethane (DME) (degassed)

Step-by-Step Protocol:

-

Inert Atmosphere Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Purge with Argon for 15 minutes.

-

Solvent Preparation: Degas DME by sparging with Argon for 30 minutes to remove dissolved oxygen, preventing homocoupling or catalyst oxidation.

-

Reaction Assembly: Charge the flask with 1-bromo-2-iodobenzene (1.0 equiv), boronic acid (1.1 equiv), and Pd(PPh₃)₄ (0.05 equiv). Add DME via syringe.

-

Base Addition: Add the degassed aqueous Na₂CO₃ solution. The biphasic mixture ensures efficient scavenging of the boronic acid byproducts.

-

Reflux: Heat the mixture to 85°C (oil bath temperature) for 12–16 hours. Monitor reaction progress via TLC (Hexanes/EtOAc 95:5) or GC-MS, looking for the disappearance of the dihalo-starting material.

-

Workup: Cool to room temperature. Dilute with diethyl ether and wash with water followed by brine. Dry the organic layer over anhydrous MgSO₄.

-

Purification: Concentrate under reduced pressure. Purify the crude oil via flash column chromatography on silica gel (Eluent: 100% Hexanes to remove homocoupled byproducts, then 1-5% EtOAc/Hexanes).

Mechanistic Pathway Visualization

Figure 1: Chemoselective Suzuki-Miyaura coupling pathway targeting the C-I bond to preserve the C-Br moiety.

Critical Applications & Downstream Chemistry

Synthesis of Silafluorenes (OLED Materials)

The primary industrial application of CAS 187275-75-8 is as a precursor for silafluorenes (dibenzosiloles). Silafluorenes are high-value electron-transporting materials in OLEDs due to their low reduction potentials and high thermal stability.

Mechanism: The ortho-bromo group allows for Lithium-Halogen exchange using n-Butyllithium (n-BuLi) at -78°C. The resulting lithiated species undergoes an intramolecular nucleophilic attack on the silicon atom of the TMS group (a Brook-type rearrangement or direct substitution depending on conditions), expelling a methyl group or requiring a silicon-chloride precursor, ultimately closing the central ring to form the silafluorene core.

Steric Control in Ligand Design

The bulky trimethylsilyl group at the 3'-position exerts remote steric influence. When this biphenyl scaffold is converted into a phosphine ligand (e.g., by lithiating the 2-Br position and trapping with Chlorodiphenylphosphine), the TMS group suppresses rotation and aggregation, enhancing the catalyst's lifetime in cross-coupling reactions.

Application Logic Diagram

Figure 2: Divergent synthetic utility of CAS 187275-75-8 in materials science and catalysis.

Safety & Handling

-

Hazards: As an organobromine compound, it is likely an irritant to eyes, skin, and the respiratory system. The TMS group may hydrolyze slowly in the presence of strong acids to release trimethylsilanol.

-

Storage: Store under an inert atmosphere (Nitrogen or Argon) at 2–8°C. Moisture sensitive.

-

Disposal: Dispose of as halogenated organic waste.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

- Shimizu, M., et al. (2008). Synthesis of Silafluorenes via Intramolecular Silylation.

Comparative Technical Analysis: 2-Bromo-3'-TMS-biphenyl vs. 2-Bromo-2'-TMS-biphenyl

The following technical guide provides an in-depth analysis of the structural, synthetic, and reactive differences between 2-bromo-3'-TMS-biphenyl and 2-bromo-2'-TMS-biphenyl.

Executive Summary

In the development of advanced functional materials—specifically organic light-emitting diodes (OLEDs) and chiral ligands—the precise position of substituents on the biphenyl core dictates physical properties and chemical reactivity.

The core distinction between 2-bromo-3'-(trimethylsilyl)biphenyl (Isomer A) and 2-bromo-2'-(trimethylsilyl)biphenyl (Isomer B) lies in steric topology . Isomer B (2,2'-substituted) possesses a highly congested "ortho-ortho" interface, leading to restricted rotation (atropisomerism) and a propensity for intramolecular cyclization. Isomer A (2,3'-substituted) retains rotational freedom, serving as a versatile "dual-handle" building block for stepwise molecular elongation.

Part 1: Structural & Stereochemical Analysis

Steric Hindrance and Torsion Angles

The biphenyl linkage is defined by the torsion angle (

-

2-Bromo-2'-TMS-biphenyl (The "Locked" Scaffold): The simultaneous presence of a Bromine atom (Van der Waals radius ~1.85 Å) and a Trimethylsilyl group (effective radius >2.5 Å) at the 2 and 2' positions creates severe steric strain.

-

Consequence: The molecule adopts a twisted conformation with

approaching 90° to minimize repulsion. -

Atropisomerism: The rotational energy barrier (

) often exceeds 20-25 kcal/mol, making this molecule resolvable into stable atropisomers at room temperature under certain conditions.

-

-

2-Bromo-3'-TMS-biphenyl (The "Open" Scaffold): The TMS group is located at the meta position (3') of the second ring, far removed from the inter-ring bond.

-

Consequence: The steric clash is solely due to the single ortho-Bromine and the ortho-hydrogens of the opposing ring.

-

Dynamics: The molecule rotates freely at room temperature; atropisomers cannot be isolated.

-

Visualization of Steric Pathways

The following diagram illustrates the divergent structural consequences of the substitution patterns.

Figure 1: Structural divergence driven by substituent positioning.

Part 2: Synthetic Methodologies

Synthesizing these isomers requires fundamentally different catalytic strategies due to the "Ortho Effect" in Suzuki-Miyaura cross-couplings.

Synthesis of 2-Bromo-3'-TMS-biphenyl (Standard Protocol)

Because the coupling partners are not sterically encumbered at the reaction site, standard Palladium(0) catalysts function efficiently.

-

Reagents: 2-Bromophenylboronic acid + 1-Bromo-3-(trimethylsilyl)benzene (or vice versa).

-

Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2.

-

Conditions: Mild base (Na2CO3), Toluene/Water, 80°C.

-

Yield: Typically High (>85%).

Synthesis of 2-Bromo-2'-TMS-biphenyl (Hindered Protocol)

Constructing the 2,2'-bond is challenging. Standard catalysts often fail, leading to protodeboronation or homocoupling.

-

Reagents: 1-Bromo-2-(trimethylsilyl)benzene + 2-Bromophenylboronic acid.

-

Catalyst Requirement: Electron-rich, bulky phosphine ligands are mandatory to facilitate oxidative addition and reductive elimination in a crowded environment.

-

Recommended System: Pd2(dba)3 + S-Phos or X-Phos (Buchwald Ligands).

-

Alternative Route: Directed ortho-lithiation of 2-bromobiphenyl followed by quenching with TMS-Cl (though this often yields mixtures or requires cryogenic control).

Part 3: Reactivity & Applications[1][2]

The utility of these molecules diverges sharply based on the proximity of the reactive groups.

Isomer A (2,3'): The "Dual-Handle" Intermediate

This isomer is a staple in OLED material synthesis . The Br and TMS groups are chemically orthogonal.

-

Selective Lithiation: The C-Br bond undergoes Lithium-Halogen exchange at -78°C. The TMS group remains intact (stable to alkyl lithiums at low temps).

-

Sequential Functionalization:

-

Step 1: React C-Li with an electrophile (e.g., Phosphine chloride for ligands).

-

Step 2: Convert TMS to Iodide (via ICl) or use it for Hiyama coupling later.

-

Result: Enables the construction of asymmetric, extended

-systems.

-

Isomer B (2,2'): The Cyclization Precursor

This isomer is the "Holy Grail" precursor for synthesizing 9-Silafluorenes (Dibenzosiloles) , which are high-efficiency blue emitters.

-

Mechanism: The proximity of the Br and TMS groups allows for an intramolecular reaction.

-

Workflow:

-

Lithium-Halogen exchange generates a lithiated species at the 2-position.

-

The nucleophilic Carbon attacks the Silicon at the 2'-position.

-

If the silyl group is suitably substituted (e.g., -SiHMe2 or -Si(OMe)3), a leaving group is ejected, closing the 5-membered ring.

-

Note: With a simple -TMS group, forcing conditions or conversion to a silyl-triflate are often required to drive cyclization.

-

Reactivity Flowchart

Figure 2: Divergent reaction pathways driven by substituent proximity.

Part 4: Experimental Protocols

Protocol 1: Synthesis of 9,9-Dimethyl-9-silafluorene from 2-Bromo-2'-TMS-biphenyl

Note: This protocol assumes the use of a dimethylsilyl-hydride or similar variant, but can be adapted for TMS via silyl-triflate intermediates.

Reagents:

-

2-Bromo-2'-(trimethylsilyl)biphenyl (1.0 eq)

-

t-Butyllithium (2.2 eq, 1.7M in pentane)

-

THF (Anhydrous)[1]

Step-by-Step:

-

Setup: Flame-dry a 50 mL Schlenk flask and purge with Argon. Add 2-Bromo-2'-TMS-biphenyl (1 mmol) and dissolve in THF (10 mL).

-

Lithiation: Cool the solution to -78°C . Add t-BuLi dropwise over 10 minutes. The solution will turn yellow/orange, indicating the formation of the aryllithium species.

-

Cyclization: Allow the reaction to warm slowly to 0°C. The proximity of the C-Li bond to the Si-Me3 group induces intramolecular attack. Note: For pure TMS, this step is slow. Often, the TMS is first converted to -SiMe2Cl using BCl3 before lithiation to facilitate closure.

-

Quench: Quench with saturated NH4Cl.

-

Workup: Extract with diethyl ether, dry over MgSO4, and concentrate.

-

Purification: Silica gel chromatography (Hexanes) yields the silafluorene.

Protocol 2: Regioselective Functionalization of 2-Bromo-3'-TMS-biphenyl

Objective: Synthesis of a Phosphine Ligand (e.g., 2-Diphenylphosphino-3'-TMS-biphenyl).

-

Lithiation: Dissolve 2-Bromo-3'-TMS-biphenyl in THF at -78°C. Treat with n-BuLi (1.1 eq).

-

Trapping: Add Chlorodiphenylphosphine (PPh2Cl, 1.2 eq) dropwise.

-

Outcome: The electrophile attacks the C2 position. The C3'-TMS group remains untouched, preserving a handle for future halogenation (via ICl) or coupling.

References

-

Organic Chemistry Frontiers. (2015). Synthesis of silafluorenes and silaindenes via silyl radicals from arylhydrosilanes. Retrieved from [Link]

-

Journal of Physical Chemistry A. (2002). Twist Angles and Rotational Energy Barriers of Biphenyl and Substituted Biphenyls. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2024). Synthesis, characterization, and photophysical properties of novel 9‑phenyl-9-phosphafluorene oxide derivatives. Retrieved from [Link]

-

National Institutes of Health (PMC). (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives.[2] Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Electronic Properties of Trimethylsilyl-Substituted Biphenyl Derivatives

This in-depth technical guide is intended for researchers, scientists, and drug development professionals interested in the electronic properties of trimethylsilyl (TMS) substituted biphenyl derivatives. We will explore the synthesis, characterization, and theoretical underpinnings of how TMS substitution influences the electronic behavior of the biphenyl scaffold, providing both foundational knowledge and practical experimental insights.

Introduction: The Biphenyl Scaffold and the Influence of Silyl Substitution

Biphenyl and its derivatives are a cornerstone in organic chemistry, forming the structural basis for a wide array of pharmacologically active compounds, liquid crystals, and materials for organic electronics.[1][2] The two phenyl rings linked by a single bond create a π-conjugated system whose electronic properties can be finely tuned through substitution. The degree of conjugation, and thus the electronic communication between the rings, is highly dependent on the torsional angle between them.

The introduction of trimethylsilyl (TMS) groups, a form of silylation, offers a powerful strategy to modulate the electronic and photophysical properties of biphenyl derivatives. TMS groups can influence the electronic structure through several mechanisms:

-

Steric Effects: Bulky TMS groups, particularly in the ortho positions, can increase the dihedral angle between the phenyl rings, which in turn can disrupt π-conjugation.[3] This has a direct impact on the energy levels of the frontier molecular orbitals.

-

Electronic Effects: The silicon atom can participate in σ-π conjugation, which can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO).[4] This effect can be harnessed to tune the electron-accepting properties of the molecule.

-

Solubility and Morphology: The nonpolar and lipophilic nature of TMS groups often enhances the solubility of the biphenyl derivatives in organic solvents, which is advantageous for solution-based processing and characterization.

Understanding and controlling these effects are crucial for designing novel materials with tailored electronic properties for applications in organic light-emitting diodes (OLEDs), photovoltaic cells, and as probes for detecting analytes.[4][5][6]

Synthetic Strategies for Trimethylsilyl-Substituted Biphenyls

The synthesis of TMS-substituted biphenyls can be achieved through various cross-coupling reactions. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Common Synthetic Routes:

-

Suzuki-Miyaura Coupling: A versatile method that couples an aryl boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base.[2] For TMS-substituted biphenyls, this could involve coupling a TMS-substituted phenylboronic acid with a halobiphenyl or vice versa.

-

Stille Coupling: This reaction involves the coupling of an organotin compound with an organohalide, catalyzed by a palladium complex. For instance, a trimethylstannyl-substituted biphenyl can be reacted with an aryl halide.[2][7]

-

Negishi Coupling: This method utilizes an organozinc reagent, which is coupled with an organohalide in the presence of a nickel or palladium catalyst.[2]

-

Direct Silylation: In some cases, direct silylation of a biphenyl scaffold can be achieved using a strong base to deprotonate an aromatic C-H bond, followed by quenching with a silyl halide like trimethylsilyl chloride (TMSCl).

The following diagram illustrates a generalized workflow for the synthesis of a TMS-substituted biphenyl via a Suzuki-Miyaura coupling reaction.

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.

Impact of TMS Substitution on Electronic Properties

The introduction of TMS groups systematically alters the electronic landscape of the biphenyl core. These changes are primarily reflected in the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[8][9]

-

HOMO Energy: The HOMO is associated with the electron-donating ability of a molecule. The effect of TMS substitution on the HOMO level can be complex. While the silyl group itself is generally considered electron-donating through hyperconjugation, steric hindrance from ortho-TMS groups can twist the biphenyl rings, reducing conjugation and potentially lowering the HOMO energy.

-

LUMO Energy: The LUMO is related to the electron-accepting capacity. The σ-π conjugation involving the silicon atom can effectively lower the LUMO energy, making the molecule a better electron acceptor.[4] This is a key feature for designing electron-transport materials in OLEDs.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, dictates the molecule's absorption and emission properties.[9] By tuning the HOMO and LUMO levels, TMS substitution allows for precise control over the color of emitted light in electroluminescent devices. Generally, a smaller HOMO-LUMO gap leads to a red-shift in the absorption and emission spectra.[10][11]

Data Summary: TMS Substitution Effects

The following table summarizes typical trends observed in the electronic properties of TMS-substituted biphenyls based on computational and experimental data.

| Substitution Pattern | Typical Effect on Dihedral Angle | Impact on HOMO Energy | Impact on LUMO Energy | Consequence for HOMO-LUMO Gap |

| para-TMS | Minimal change | Slight increase | Slight decrease | Minor decrease |

| meta-TMS | Minimal change | Negligible effect | Negligible effect | Largely unchanged |

| ortho-TMS | Significant increase | Decrease | Decrease | Can increase or decrease depending on the balance of steric and electronic effects |

| Multiple TMS groups | Varies with position | Complex interplay of effects | General trend towards lower energy | Tunable over a wide range |

Experimental Characterization Techniques

To experimentally probe the electronic properties of TMS-substituted biphenyl derivatives, a combination of electrochemical and spectroscopic techniques is employed.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to determine the redox potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.[12]

Experimental Protocol: Cyclic Voltammetry

-

Preparation of the Electrolyte Solution:

-

Dissolve a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a suitable aprotic solvent (e.g., anhydrous acetonitrile or dichloromethane).

-

Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen.

-

-

Preparation of the Analyte Solution:

-

Dissolve the TMS-substituted biphenyl derivative in the prepared electrolyte solution to a final concentration of approximately 1 mM.

-

-

Electrochemical Cell Setup:

-

Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode, SCE), and a counter electrode (e.g., a platinum wire).[13]

-

Ensure the electrodes are clean and polished before use.

-

-

Data Acquisition:

-

Connect the electrodes to a potentiostat.

-

Record the cyclic voltammogram by scanning the potential from an initial value where no faradaic current is observed, to a potential sufficient to oxidize the analyte, and then reversing the scan to a potential sufficient to reduce the analyte, before returning to the initial potential.

-

Use a scan rate of 50-100 mV/s for initial measurements.

-

-

Data Analysis:

-

Determine the onset oxidation potential (Eox) and onset reduction potential (Ered) from the voltammogram.

-

Estimate the HOMO and LUMO energy levels using the following empirical formulas (referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which has a standard potential of approximately 4.8 eV below the vacuum level):

-

HOMO (eV) = -[Eox (vs Fc/Fc⁺) + 4.8]

-

LUMO (eV) = -[Ered (vs Fc/Fc⁺) + 4.8][10]

-

-

Caption: Experimental workflow for Cyclic Voltammetry.

UV-Visible and Photoluminescence Spectroscopy

UV-Visible absorption spectroscopy provides information about the electronic transitions within the molecule, and the absorption edge can be used to estimate the optical HOMO-LUMO gap.[14] Photoluminescence (PL) spectroscopy reveals the emissive properties of the molecule after excitation.

Experimental Protocol: UV-Vis and PL Spectroscopy

-

Solution Preparation:

-

Prepare a dilute solution of the TMS-substituted biphenyl derivative in a suitable spectroscopic grade solvent (e.g., cyclohexane, THF, or chloroform). The concentration should be low enough to be within the linear range of the Beer-Lambert law (typically 10⁻⁵ to 10⁻⁶ M).

-

-

UV-Visible Spectroscopy:

-

Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer.

-

Use a quartz cuvette with a 1 cm path length.

-

Record a baseline spectrum with the pure solvent and subtract it from the sample spectrum.

-

Identify the wavelength of maximum absorption (λmax).

-

Determine the onset of the absorption band (λonset).

-

Calculate the optical band gap using the formula: Eg (eV) = 1240 / λonset (nm).

-

-

Photoluminescence Spectroscopy:

-

Excite the sample solution at or near its λmax using a spectrofluorometer.

-

Record the emission spectrum.

-

Identify the wavelength of maximum emission (λem).

-

The difference between the absorption and emission maxima (Stokes shift) provides insight into the structural relaxation in the excited state.

-

Computational Modeling: Density Functional Theory (DFT)

Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are invaluable for predicting and rationalizing the electronic properties of TMS-substituted biphenyls.[15][16][17][18]

Key Insights from DFT:

-

Optimized Geometries: DFT calculations can predict the ground-state geometry, including the crucial dihedral angle between the biphenyl rings.

-

Frontier Molecular Orbitals: The energies and spatial distributions of the HOMO and LUMO can be calculated, providing a theoretical basis for the experimental electrochemical data.[15][16]

-

Electronic Spectra: TD-DFT can simulate the UV-Vis absorption spectra, allowing for the assignment of electronic transitions.

Sources

- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Biphenyl derivatives containing trimethylsilyl benzyl ether or oxime groups as probes for NO2 detection - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ossila.com [ossila.com]

- 9. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Cyclic voltammetry - Wikipedia [en.wikipedia.org]

- 13. Modeling Electroanalysis: Cyclic Voltammetry | COMSOL Blog [comsol.com]

- 14. eurekaselect.com [eurekaselect.com]

- 15. cjm.ichem.md [cjm.ichem.md]

- 16. cjm.ichem.md [cjm.ichem.md]

- 17. STUDIES OF THE SUBSTITUTION EFFECTS ON THE ELECTRONIC PROPERTIES FOR BIPHENYL AND DERIVATIVE MOLECULES BY USING DFT METHOD | CJM.ASM.MD [cjm.ichem.md]

- 18. researchgate.net [researchgate.net]

Technical Guide: Stability & Chemoselectivity of 3'-Trimethylsilyl Bromobiphenyls

Executive Summary

This technical guide addresses the stability profile of 3'-trimethylsilyl (TMS) bromobiphenyl scaffolds, a critical structural motif in medicinal chemistry and materials science. The 3'-TMS group serves as a lipophilic bulking unit, a metabolic "silicon switch," or a latent handle for late-stage functionalization.

Core Stability Verdict:

-

Acidic Conditions: Low Stability. Prone to protodesilylation via ipso-substitution.

-

Basic Conditions: High Stability. Resistant to standard bases (

, -

Fluoride Exposure: Critical Instability. Rapid Si-C bond cleavage (e.g., TBAF, CsF).

-

Transition Metal Catalysis: High Compatibility. The C-Br bond can be selectively engaged in Pd-catalyzed cross-couplings without affecting the C-Si bond, provided fluoride-free conditions are maintained.

Part 1: The Electronic & Steric Landscape

The 3'-position (meta) offers a unique stability advantage over ortho- or para-substituted isomers.

Electronic Stabilization

Protodesilylation is an electrophilic aromatic substitution (

-

Ortho/Para TMS: The

-silicon effect (hyperconjugation between the C-Si -

Meta (3') TMS: The positive charge in the intermediate does not land directly adjacent to the silicon atom. Consequently, 3'-TMS groups are significantly more robust toward acid-induced cleavage than their 2' or 4' counterparts.

Steric Considerations

The TMS group is bulky (

Part 2: Chemoselectivity in Synthesis (The C-Br vs. C-Si Battle)

The primary challenge is engaging the Bromine (Br) in cross-coupling reactions without stripping the TMS group.

Protocol: Chemoselective Suzuki-Miyaura Coupling

Objective: Couple 3-bromo-3'-trimethylsilylbiphenyl with an aryl boronic acid (

Validated Protocol:

-

Reagents:

-

Substrate: 3-bromo-3'-trimethylsilylbiphenyl (1.0 equiv)

-

Partner: Aryl boronic acid (1.2 equiv)

-

Catalyst:

(3-5 mol%) - Chosen for high turnover and stability. -

Base:

(3.0 equiv) - Crucial: Avoid Fluoride bases (CsF). -

Solvent: 1,4-Dioxane / Water (4:1 ratio).

-

-

Procedure:

-

Degas solvents with Argon for 15 mins (Oxygen promotes homocoupling and catalyst oxidation).

-

Add substrate, boronic acid, base, and catalyst to the reaction vessel.

-

Heat to 80°C for 4-12 hours. Note: Temperatures >100°C increase risk of base-mediated desilylation.

-

Workup: Dilute with EtOAc, wash with water. Avoid acidic washes (e.g., 1M HCl); use saturated

instead.

-

Table 1: Base Compatibility for TMS-Biphenyls

| Base Reagent | Compatibility | Risk Factor | Mechanism of Failure |

| Excellent | Low | N/A | |

| Good | Low | Safe at standard temps (<100°C). | |

| CsF | Severe | High | Fluoride attacks Si, causing protodesilylation. |

| TBAF | Fatal | Critical | Instant cleavage of C-Si bond. |

| NaOEt | Moderate | Medium | High temp can trigger nucleophilic attack on Si. |

Part 3: Protodesilylation Risks & Mechanism

Understanding the failure mode is essential for troubleshooting. The primary risk is Acid-Catalyzed Protodesilylation .

Mechanism of Failure

Under acidic conditions (e.g., TFA, HCl), the proton (

-

Attack:

attacks the carbon bearing the TMS group (ipso attack). -

Stabilization: The resulting carbocation is stabilized by the silicon (though less so in the meta position).

-

Elimination: A nucleophile (even weak ones like

) attacks the silicon, releasing the TMS group and restoring aromaticity.

Part 4: Metabolic Considerations (Drug Discovery)

For researchers in DMPK (Drug Metabolism and Pharmacokinetics), the 3'-TMS group is often used as a "Silicon Switch" (bioisostere for t-Butyl).

Metabolic Stability

While chemically stable to weak acids/bases, the TMS group is metabolically liable:

-

Oxidative Demethylation: Cytochrome P450 enzymes can oxidize the methyl groups on the silicon (

), leading to rapid silanol formation and clearance. -

Mitigation: If the TMS is too labile in microsome stability assays, consider switching to TES (Triethylsilyl) or TBDMS (tert-butyldimethylsilyl) , though these increase lipophilicity (

) significantly.

References

-

BenchChem Technical Support. (2025).[1] A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups. BenchChem. Link

-

Yao, W., et al. (2018).[2] An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes. Journal of Organic Chemistry, 83(4), 2250-2255. Link

-

Ramesh, R., et al. (2024). The role of silicon in drug discovery: a review. RSC Medicinal Chemistry. Link

-

Nobel Prize Committee. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. NobelPrize.org. Link

-

Denmark, S. E., & Ober, M. H. (2004). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. Aldrichimica Acta. Link

Sources

Engineering the Silicon Switch: A Technical Guide to Silyl-Substituted Biphenyl Synthesis

Topic: Literature reviews on silyl-substituted biphenyl synthesis Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The incorporation of silicon into biphenyl scaffolds—a strategy often termed the "silicon switch"—has emerged as a pivotal tactic in medicinal chemistry and materials science. By replacing a carbon atom with silicon (C/Si exchange), researchers can modulate lipophilicity (logP), alter bond lengths (C–C 1.54 Å vs C–Si 1.87 Å), and block metabolic hotspots without significantly perturbing the pharmacophore's overall geometry.

This guide moves beyond surface-level reviews to provide a rigorous, actionable analysis of the two dominant synthetic paradigms: Modular Cross-Coupling (Suzuki-Miyaura) and Direct Late-Stage Functionalization (Ir-Catalyzed C-H Activation) .

Part 1: Mechanistic Paradigms & Strategic Selection

The synthesis of silyl-substituted biphenyls requires a choice between de novo assembly and late-stage editing. The decision rests on the stage of drug development and the required regiochemical precision.

Decision Matrix: Method Selection

| Feature | Method A: Modular Assembly (Suzuki) | Method B: Direct Editing (C-H Silylation) |

| Primary Mechanism | Pd(0)/Pd(II) Cross-Coupling | Ir(I)/Ir(III) C-H Activation |

| Regiocontrol | Absolute (Dictated by pre-functionalized halides) | Steric/Electronic (Meta/Para selective) |

| Substrate Scope | Broad; tolerates most functional groups | Sensitive to sterics; requires H₂ acceptor |

| Stage of Use | Lead Optimization / Scale-up | Late-Stage Diversification / SAR Exploration |

| Key Limitation | Requires pre-silylated building blocks | Difficulty accessing ortho positions |

Part 2: Modular Assembly via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction remains the gold standard for constructing the biphenyl core with absolute regiocontrol. The primary challenge in silyl-biphenyl synthesis is ensuring the stability of the silyl group (typically TMS, TES, or TBS) under the basic aqueous conditions of the coupling.

Mechanistic Insight: The Silyl Survival Guide

Unlike protodesilylation which occurs in acidic media, the C(sp²)–Si bond is generally robust to the weak bases (Na₂CO₃, K₃PO₄) used in Suzuki couplings. However, the use of fluoride bases (CsF) or strong alkoxides must be avoided to prevent desilylation.

Experimental Protocol 1: Synthesis of 4'-Trimethylsilyl-4-methoxybiphenyl

Rationale: This protocol demonstrates the coupling of a silyl-aryl halide with a boronic acid, a robust route that avoids the instability often associated with silyl-aryl boronic acids.

Reagents:

-

Electrophile: 1-Bromo-4-(trimethylsilyl)benzene (1.0 equiv)

-

Nucleophile: 4-Methoxyphenylboronic acid (1.2 equiv)

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%)

-

Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)

-

Solvent: DME (Dimethoxyethane) or Toluene/EtOH (degassed)

Step-by-Step Workflow:

-

Inert Setup: Flame-dry a 2-neck round-bottom flask and cool under Ar flow.

-

Charging: Add 1-bromo-4-(trimethylsilyl)benzene (1.0 mmol, 229 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and Pd(PPh₃)₄ (0.05 mmol, 58 mg).

-

Solvation: Add degassed DME (10 mL). Stir to dissolve.

-

Activation: Add the Na₂CO₃ solution (1.0 mL, 2.0 mmol) via syringe. The mixture may turn biphasic.

-

Reflux: Heat to 85°C (oil bath) for 12–16 hours. Monitor by TLC (Hexanes/EtOAc 9:1). Note: The TMS group is stable; disappearance of bromide indicates completion.

-

Workup: Cool to RT. Dilute with Et₂O (30 mL) and wash with water (2 x 10 mL) and brine.

-

Purification: Dry over MgSO₄, concentrate, and purify via silica gel flash chromatography (Hexanes → 5% EtOAc/Hexanes).

-

Validation: ¹H NMR should show the TMS singlet at ~0.3 ppm and characteristic biphenyl doublets.

Visualization: The Catalytic Cycle

The following diagram illustrates the Suzuki cycle, highlighting the inertness of the TMS group during the transmetalation step.

Figure 1: Suzuki-Miyaura catalytic cycle demonstrating the preservation of the silyl moiety throughout the Pd(0)/Pd(II) redox process.

Part 3: Direct Editing via Iridium-Catalyzed C-H Silylation

For late-stage functionalization of existing biphenyl drugs, de novo synthesis is inefficient. The Iridium-catalyzed C-H silylation, pioneered by Hartwig et al., allows for the direct installation of silyl groups.

Mechanistic Insight: Steric Governance

This reaction relies on an Ir(I)/Ir(III) cycle. The active catalyst is generated from [Ir(cod)(OMe)]₂ and a phenanthroline ligand. Crucially, 2,9-dimethylphenanthroline (Me₄Phen) is required. The methyl groups at the 2,9-positions create a steric pocket that favors activation at the least hindered positions (meta/para) of the biphenyl rings.

Experimental Protocol 2: C-H Silylation of Biphenyl

Rationale: This protocol uses a hydrogen acceptor (Norbornene) to drive the equilibrium forward, essential for high yields.

Reagents:

-

Substrate: Biphenyl (1.0 equiv)

-

Silyl Source: HSiEt₃ or HSiMe(OSiMe₃)₂ (3.0 equiv)

-

Pre-Catalyst: [Ir(cod)(OMe)]₂ (1.5 mol%)

-

Ligand: 2,9-Dimethyl-1,10-phenanthroline (Me₄Phen) (3.0 mol%)

-

H₂ Acceptor: Norbornene (NBE) (1.1 equiv)

-

Solvent: THF (anhydrous)

Step-by-Step Workflow:

-

Glovebox/Schlenk: In a nitrogen-filled glovebox or under strict Schlenk conditions, weigh [Ir(cod)(OMe)]₂ (10 mg) and Me₄Phen (6 mg) into a vial.

-

Catalyst Formation: Add THF (1 mL) and the silane (HSiEt₃). The solution should turn dark, indicating formation of the active Ir-silyl species.

-

Reaction Assembly: Add the biphenyl substrate (1.0 mmol) and Norbornene (1.1 mmol).

-

Heating: Seal the vessel (screw-cap vial or pressure tube) and heat to 80–100°C for 12 hours.

-

Quench: Cool to RT. Open carefully (pressure release).

-

Purification: Pass through a short plug of silica gel (eluting with hexanes) to remove the catalyst. Concentrate.

-

Isolation: Purify via Kugelrohr distillation or flash chromatography.

-

Regioselectivity Check: The product will be predominantly 3-silyl or 4-silyl biphenyl depending on the exact electronics, but ortho substitution is strictly disfavored by the bulky ligand.

Visualization: The C-H Activation Cycle

This diagram details the Ir-catalyzed pathway, emphasizing the role of the hydrogen acceptor.

Figure 2: Iridium-catalyzed C-H silylation cycle. Note the critical role of Norbornene (NBE) in regenerating the active catalyst by sequestering hydride.

Part 4: Comparative Data & References

Yield and Selectivity Comparison

| Parameter | Suzuki-Miyaura (Method A) | Ir-Catalyzed C-H (Method B) |

| Typical Yield | 85–95% | 60–85% |

| Regioselectivity | 100% (Pre-defined) | >95% (Sterically controlled meta/para) |

| Atom Economy | Low (Stoichiometric boron waste) | High (H₂ is the only byproduct) |

| Ortho-Silylation | Feasible (with hindered ligands) | Difficult / Impossible |

| Scalability | High (kg scale established) | Moderate (Catalyst cost is high) |

References

-

Bioisosterism & Drug Design

-

Silicon as a Bioisostere for Carbon in Drug Design. (Rowan Scientific).

-

The Influence of Bioisosteres in Drug Design. (PMC).

-

-

Suzuki-Miyaura Coupling

-

Suzuki–Miyaura Reaction of 4-Silyl-bromobenzenes.[1] (Bentham Open).

-

Suzuki-Miyaura Cross-Coupling: Practical Guide. (Yoneda Labs).

-

-

Ir-Catalyzed C-H Silylation

Sources

- 1. benthamopen.com [benthamopen.com]

- 2. zaguan.unizar.es [zaguan.unizar.es]

- 3. Iridium-Catalyzed Silylation of C–H Bonds in Unactivated Arenes: A Sterically Encumbered Phenanthroline Ligand Accelerates Catalysis | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 4. Iridium-catalyzed silylation of unactivated C-H bonds | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 5. Ir-Catalyzed Enantioselective, Intramolecular Silylation of Methyl C–H Bonds | The Hartwig Group [hartwig.cchem.berkeley.edu]

Methodological & Application

Suzuki-Miyaura cross-coupling of 2-Bromo-3'-(trimethylsilyl)-biphenyl

An Application Guide to the Suzuki-Miyaura Cross-Coupling of 2-Bromo-3'-(trimethylsilyl)-biphenyl for the Synthesis of Terphenyl Scaffolds

Introduction: The Architectural Significance of Terphenyls

In the landscape of medicinal chemistry and materials science, the terphenyl scaffold stands as a privileged structural motif. These rigid, well-defined structures are integral to the development of liquid crystals, organic light-emitting diodes (OLEDs), and a host of biologically active compounds.[1] The Suzuki-Miyaura cross-coupling reaction is a paramount tool for forging the crucial aryl-aryl bonds that define these molecules, celebrated for its mild conditions and broad functional group tolerance.[2][3]

This guide provides a detailed protocol and expert insights for a particularly challenging iteration of this reaction: the coupling of 2-Bromo-3'-(trimethylsilyl)-biphenyl. The significant steric hindrance posed by the ortho-substituted biphenyl system demands a carefully optimized approach. We will dissect the mechanistic underpinnings, rationalize the selection of reagents, and provide a robust, step-by-step protocol designed for successful implementation by researchers, scientists, and professionals in drug development.

Mechanistic Core: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction lies in a well-orchestrated catalytic cycle centered on a palladium complex, which toggles between Pd(0) and Pd(II) oxidation states.[4] Understanding this cycle is fundamental to troubleshooting and optimizing the reaction for challenging substrates.

The three key stages are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide (2-Bromo-3'-(trimethylsilyl)-biphenyl), forming a square planar Pd(II) complex. This is often the rate-limiting step, especially with sterically hindered substrates.[2][4]

-

Transmetalation: This step requires the activation of the organoboron species (e.g., phenylboronic acid) by a base.[5][6] The base forms a boronate salt, which is more nucleophilic and facilitates the transfer of the organic group from boron to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the Pd(II) complex couple and are expelled, forming the new C-C bond of the terphenyl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][4]

Strategic Approach for a Sterically Demanding Substrate

The primary obstacle in the coupling of 2-Bromo-3'-(trimethylsilyl)-biphenyl is the steric bulk surrounding the C-Br bond. The adjacent phenyl ring at the 2-position shields the reaction center, impeding the approach of the palladium catalyst.

Causality Behind Experimental Choices:

-

The Catalyst-Ligand System: Standard catalysts like Pd(PPh₃)₄ often fail with sterically hindered substrates because the four triphenylphosphine ligands create a crowded coordination sphere.[7] The solution lies in using highly active pre-catalysts combined with bulky, electron-rich monophosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos) or others like tri-tert-butylphosphine (P(tBu)₃).[3][8]

-

Expertise: These bulky ligands promote the formation of a highly reactive, 14-electron monoligated Pd(0)L species. This less-coordinated intermediate has a smaller steric profile, facilitating the difficult oxidative addition step.[9] The strong electron-donating nature of these phosphines also increases the electron density on the palladium, further promoting its insertion into the C-Br bond.[7]

-

-

Choice of Base: The base's role is to activate the boronic acid. For challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker ones like sodium carbonate (Na₂CO₃).[5][10] They more readily form the active boronate species, which can accelerate the transmetalation step.

-

Solvent System: Aprotic polar solvents such as dioxane, toluene, or tetrahydrofuran (THF) are standard choices.[4] They effectively solubilize the organic substrates and the palladium complexes. Often, a small amount of water is added as a co-solvent to help dissolve the inorganic base and facilitate the formation of the active boronate species.[11][12]

-

The Trimethylsilyl (TMS) Group: The TMS group at the 3'-position is a bulky, non-polar, and chemically inert spectator.[13] Under the neutral to basic conditions of the Suzuki coupling, it is highly stable and does not participate in the reaction. Its primary influence is steric, contributing to the overall size of the molecule, but it does not electronically affect the reactivity of the distant C-Br bond.

Detailed Experimental Protocol

This protocol describes the synthesis of 3'-(trimethylsilyl)-[1,1':2',1'']terphenyl via Suzuki-Miyaura coupling.

Reagent and Materials Table

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equiv. | Notes |

| 2-Bromo-3'-(trimethylsilyl)-biphenyl | 319.32 | 1.0 | 1.0 | Substrate |

| Phenylboronic acid | 121.93 | 1.2 | 1.2 | Coupling partner; ensure high purity. |

| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 915.72 | 0.01 | 0.02 (Pd) | Palladium pre-catalyst (2 mol % Pd). Handle in a fume hood. |

| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 410.51 | 0.04 | 0.04 | Bulky phosphine ligand. Air-sensitive, handle under inert gas. |

| K₃PO₄ (Potassium phosphate, tribasic) | 212.27 | 3.0 | 3.0 | Base; should be finely powdered and dried before use. |

| 1,4-Dioxane | 88.11 | 10 mL | - | Anhydrous solvent. |

| Water | 18.02 | 1 mL | - | Degassed, deionized water. |

Step-by-Step Methodology

-

Inert Atmosphere Setup: Assemble a 50 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser. Flame-dry the glassware under vacuum and backfill with an inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the setup and reaction.

-

Reagent Addition: To the cooled Schlenk flask, add 2-Bromo-3'-(trimethylsilyl)-biphenyl (319 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), K₃PO₄ (637 mg, 3.0 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), and SPhos (16.4 mg, 0.04 mmol).

-

Solvent Addition: Evacuate and backfill the flask with inert gas three times. Via syringe, add 10 mL of anhydrous 1,4-dioxane followed by 1 mL of degassed water.

-

Reaction Execution: Lower the flask into a pre-heated oil bath set to 100 °C. Stir the mixture vigorously for 12-24 hours.

-

Reaction Monitoring (Self-Validation): Periodically (e.g., at 4h, 12h, and 24h), an aliquot can be taken via syringe (under a positive flow of inert gas), quenched with water, extracted with ethyl acetate, and analyzed by Thin Layer Chromatography (TLC) or GC-MS to monitor the consumption of the starting aryl bromide. A typical TLC system would be Hexanes/Ethyl Acetate (9:1).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with 50 mL of ethyl acetate and 50 mL of water. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude residue will likely contain the product, homo-coupled byproducts, and residual catalyst.[14] Purify the crude material by flash column chromatography on silica gel.[15] A gradient elution starting with 100% hexanes and gradually increasing polarity with ethyl acetate is recommended to separate the non-polar terphenyl product from more polar impurities.

-

Characterization: Confirm the identity and purity of the isolated product, 3'-(trimethylsilyl)-[1,1':2',1'']terphenyl, using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Troubleshooting Common Issues

| Problem | Potential Cause | Suggested Solution |

| Low or No Conversion | 1. Inactive catalyst due to oxygen exposure. 2. Insufficiently active base or wet reagents. 3. Reaction temperature too low. | 1. Ensure a rigorously inert atmosphere throughout the setup and reaction.[16] 2. Use finely powdered, dry K₃PO₄. Ensure boronic acid is not decomposed. 3. Increase temperature to 110-120 °C (reflux). |

| Protodebromination | The aryl bromide is reduced to the parent biphenyl. This can occur if the catalytic cycle stalls after oxidative addition. | Use a more electron-rich ligand to accelerate the subsequent steps. Ensure the base is sufficiently strong and soluble to promote transmetalation.[16] |

| Boronic Acid Homo-coupling | Two molecules of phenylboronic acid couple to form biphenyl. | This is often promoted by oxygen or an excess of palladium catalyst. Ensure proper degassing of solvents and use the specified catalyst loading. Slow addition of the boronic acid can sometimes help.[14] |

| Difficult Purification | Product co-elutes with starting material or byproducts during chromatography. | Optimize the solvent system for column chromatography; a less polar eluent may be required for better separation.[17] Recrystallization from a suitable solvent (e.g., ethanol/hexanes) can be an effective alternative if the product is a solid.[14] |

Experimental Workflow Visualization

Conclusion

The Suzuki-Miyaura coupling of sterically hindered substrates like 2-Bromo-3'-(trimethylsilyl)-biphenyl is a challenging yet achievable transformation. Success hinges on a rational understanding of the reaction mechanism and the strategic selection of reagents to overcome the steric barrier. The use of a highly active palladium pre-catalyst paired with a bulky, electron-rich phosphine ligand is paramount. By following the detailed protocols and troubleshooting advice provided in this guide, researchers can reliably access complex terphenyl structures, paving the way for new discoveries in medicine and materials science.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Cheong, P. H.-Y., et al. (2011). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. [Link]

-

Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Efficient Synthesis of Substituted Terphenyls by Suzuki Coupling Reaction. Synthesis, 2002(1), 0059–0062. [Link]

-

de Lambert de Boisjan, A., Fadini, L., & Gschwind, R. M. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta. [Link]

-

Ley, S. V., et al. (2019). Flow reactor synthesis of unsymmetrically substituted p-terphenyls using sequentially selective Suzuki cross-coupling protocols. Taylor & Francis Online. [Link]

-

Ley, S. V., et al. (2019). Flow reactor synthesis of unsymmetrically substituted p-terphenyls using sequentially selective Suzuki cross-coupling protocols. Green Chemistry Letters and Reviews, 12(4). [Link]

-

Stanetty, P., et al. (1996). Synthesis of Functionalized p-Terphenyls Based on Site-Selective Suzuki Cross-Coupling Reactions of Bis(triflates) of 2,5-Dihydroxybenzoate. ResearchGate. [Link]

-

Doucet, H., & Santelli, M. (2015). Synthesis of Terphenyls. ResearchGate. [Link]

-

He, Y., et al. (2012). An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Organic & Biomolecular Chemistry. [Link]

-

Cheong, P. H.-Y., et al. (2011). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ResearchGate. [Link]

-

HEIA-FR. (2021). Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. HEIA-FR. [Link]

-

Maseras, F., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

-

Saikia, B., et al. (2016). Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. [Link]

-

Clark, J. H., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry. [Link]

-

Itami, K., et al. (2020). Base-Free Suzuki–Miyaura Cross-Coupling Reaction Mediated by Lewis Acids. ChemRxiv. [Link]

-

Buchwald, S. L., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

-

Nolan, S. P., & Caddick, S. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]

-

Zhang, Y-H., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]

-

Deiters, A., & Schafer, L. L. (2017). Some Aspects of the Chemistry of Alkynylsilanes. PMC. [Link]

-

Navarro, O., & Nolan, S. P. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Society Reviews. [Link]

-

Stan, R., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]

-

Singh, U. K. & Kumar, S. (2016). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]

-

Al-Zoubi, R. M. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]

-

Chelucci, G. (2016). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. [Link]

-

Liu, Y., & Hall, D. G. (2011). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. PMC. [Link]

-

Reddit User. (2018). Suzuki purification problem. Reddit. [Link]

-

Shaughnessy, K. H., & Booth, R. S. (2001). Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. Organic Chemistry Portal. [Link]

-

Reddit User. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive? Reddit. [Link]

-

de la Hoz, A., et al. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. [Link]

-

Wikipedia. Suzuki reaction. Wikipedia. [Link]

-

Ghorbani-Vaghei, R., & Amiri, M. (2017). Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. SciSpace. [Link]

-

Wikipedia. Trimethylsilyl group. Wikipedia. [Link]

-

Brimble, M. A., et al. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Molecules. [Link]

-

Sal, M. P., et al. (2019). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]

-

Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]

-

Buchwald, S. L., et al. (2004). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters. [Link]

-

Procter, D. J., et al. (2020). An Enantioselective Suzuki-Miyaura Coupling to Form Axially Chiral Bi-phenols. University of Cambridge. [Link]

-

Pearson+. (2024). The trimethylsilyl (TMS) group, used as a protecting group for al... Study Prep in Pearson+. [Link]

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. benchchem.com [benchchem.com]

- 3. wwjmrd.com [wwjmrd.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. reddit.com [reddit.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. arodes.hes-so.ch [arodes.hes-so.ch]

- 12. BJOC - Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents [beilstein-journals.org]

- 13. Trimethylsilyl group - Wikipedia [en.wikipedia.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. rsc.org [rsc.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. reddit.com [reddit.com]

Application Note: High-Fidelity Lithiation of 2-Bromo-3'-(trimethylsilyl)-biphenyl

Executive Summary

This application note details the protocol for the generation of the organolithium intermediate derived from 2-Bromo-3'-(trimethylsilyl)-biphenyl . This specific scaffold is a critical building block in the synthesis of organic light-emitting diode (OLED) materials, particularly for introducing biphenyl cores into phosphine ligands or constructing complex sila-polycyclic aromatic hydrocarbons.

The primary challenge in this transformation is achieving chemoselective Lithium-Halogen (Li-Hal) exchange at the C2 position while preserving the C3'-trimethylsilyl (TMS) group and preventing intramolecular side reactions or desilylation. This guide utilizes thermodynamic principles to justify the use of n-butyllithium (n-BuLi) under cryogenic conditions, ensuring high fidelity and reproducibility.

Strategic Analysis & Mechanistic Insight

The Substrate Architecture

The substrate contains two distinct reactive functionalities on a biphenyl core:

-

C2-Bromine (Ring A): The site of intended activation. The C-Br bond is polarized and weak relative to C-H bonds, making it susceptible to rapid exchange with organolithiums.

-

C3'-Trimethylsilyl (Ring B): A robust solubilizing and blocking group. Unlike the 2'-isomer (which can undergo intramolecular cyclization to form silafluorenes), the 3'-position is meta to the biaryl linkage, sterically precluding facile intramolecular attack by the C2-lithium species under standard kinetic control.

Mechanism: Lithium-Halogen Exchange

The reaction proceeds via a reversible Li-Hal exchange equilibrium. The driving force is the formation of the more stable carbanion. The

Key Control Parameters:

-

Temperature (-78°C): Essential to favor the kinetic exchange product over thermodynamic deprotonation (Directed Ortho Metalation - DoM) or Wurtz-type coupling. At higher temperatures, the generated Ar-Li can attack the butyl bromide byproduct or the THF solvent.

-

Solvent (THF): Tetrahydrofuran is the preferred solvent. The oxygen lone pairs coordinate to the lithium aggregate, breaking down the hexameric n-BuLi clusters into more reactive dimers/tetramers, accelerating the exchange rate.

Visualization of Reaction Pathway

The following diagram illustrates the competitive pathways and the targeted trajectory.

Figure 1: Reaction pathway analysis showing the critical dependence on temperature to avoid Wurtz coupling and desilylation.

Experimental Protocol

Reagents and Equipment

| Component | Specification | Purpose |

| Substrate | 2-Bromo-3'-(trimethylsilyl)-biphenyl (>98%) | Starting material. |

| Reagent | n-Butyllithium (1.6 M or 2.5 M in Hexanes) | Lithiating agent.[1] Titrate before use. |

| Solvent | Anhydrous THF (inhibitor-free) | Reaction medium; promotes exchange. |

| Electrophile | User defined (e.g., DMF, Chlorophosphines) | Trapping agent. |

| Quench | Methanol / Water | Proton source for workup. |

| Vessel | Schlenk flask or 3-neck RBF | Inert atmosphere maintenance. |

Step-by-Step Procedure

Step 1: System Preparation

-

Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar under vacuum.

-

Backfill with dry Argon (or Nitrogen) three times.

-

Maintain a positive pressure of inert gas throughout the procedure.

Step 2: Solvation and Cooling

-

Charge the flask with 2-Bromo-3'-(trimethylsilyl)-biphenyl (1.0 equiv, e.g., 3.05 g, 10 mmol).

-

Add Anhydrous THF (50 mL) via syringe. Concentration should be approx. 0.2 M to minimize viscosity issues at low temp.

-

Submerge the flask in a Dry Ice / Acetone bath (-78°C). Allow 15 minutes for the internal temperature to equilibrate.

Step 3: Lithiation (The Critical Step)

-

Load n-BuLi (1.05 equiv, 10.5 mmol) into a gas-tight syringe.

-

Add n-BuLi dropwise over 10–15 minutes.

-

Note: Rapid addition causes localized heating, leading to Wurtz coupling (formation of butyl-biphenyl species).

-

-

Stir the mixture at -78°C for 45 minutes .

-

Observation: The solution typically turns a yellow to light orange color, indicating the formation of the aryllithium species.

-

Step 4: Electrophilic Trapping

-

Dissolve the desired Electrophile (1.2 – 1.5 equiv) in a minimal amount of anhydrous THF (if solid) or add neat (if liquid).

-

Add the electrophile slowly to the lithiated solution at -78°C.

-

Crucial: Stir at -78°C for 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature (20–25°C) naturally over 1–2 hours.

Step 5: Quenching and Workup

-

Quench the reaction with Saturated

(aq) (20 mL). -

Extract with Diethyl Ether or Ethyl Acetate (3 x 30 mL).

-

Wash combined organics with Brine, dry over

, and concentrate in vacuo.

Workflow Visualization

The following flowchart outlines the operational logic, including decision nodes for troubleshooting.

Figure 2: Operational workflow for the lithiation protocol.

Troubleshooting & Optimization (E-E-A-T)

Common Failure Modes

-

Low Yield of Trapped Product:

-

Cause: Moisture in THF or degradation of n-BuLi.

-

Solution: Distill THF over Sodium/Benzophenone or use a column drying system. Titrate n-BuLi using N-pivaloyl-o-toluidine or diphenylacetic acid before use.

-

-

Recovery of Starting Material (Br-substrate):

-

Cause: Incomplete exchange due to insufficient time or temperature too low for the specific solvent matrix (rare in THF).

-

Solution: Ensure full 45 min incubation. Do not use Diethyl Ether alone; THF is required for efficient exchange at -78°C.

-

-

Desilylation (Loss of TMS):

-

Cause: Reaction warmed up before electrophile addition, or basic workup was too harsh.

-

Solution: Keep strict -78°C control until electrophile is fully added. Avoid strong bases during workup.

-

Safety Considerations

-

Pyrophoricity: n-BuLi is pyrophoric. Use long needles and gas-tight syringes. Have a bucket of sand or Class D extinguisher nearby.

-

Exotherm: The quenching step can be exothermic. Add water/acid slowly.

References

-

BenchChem. 2-Bromo-3'-(trimethylsilyl)-biphenyl Product Description & Applications. Retrieved from BenchChem.com. Link

-

Nagaki, A., et al. (2016). Switching between intermolecular and intramolecular reactions using flow microreactors: lithiation of 2-bromo-2′-silylbiphenyls.[2][3] Organic Chemistry Frontiers. Link

-

Vapourtec. Lithiation | Organolithium Reagents | Chemical Processes.Link

-

ChemicalBook. n-Butyllithium: Properties, Preparation and Reactions.Link

-

Organic Syntheses. General Procedures for Lithium-Halogen Exchange. Org.[2][4][5][6][7][8] Synth. Coll. Vol. 9, p. 553. Link

Sources

- 1. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Bromo-3'-(trimethylsilyl)-biphenyl|RUO|Building Block [benchchem.com]

- 3. Switching between intermolecular and intramolecular reactions using flow microreactors: lithiation of 2-bromo-2′-silylbiphenyls - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C6QO00257A [pubs.rsc.org]

- 4. ideals.illinois.edu [ideals.illinois.edu]

- 5. ias.ac.in [ias.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor [organic-chemistry.org]

Selective functionalization of 2-bromo-3'-trimethylsilylbiphenyl

Executive Summary

2-Bromo-3'-trimethylsilylbiphenyl (CAS 187275-75-8) represents a "privileged scaffold" in modern organometallic chemistry, offering two distinct, orthogonal reactive handles: an aryl bromide (C2) and an aryl trimethylsilane (C3'). This dual-functionality allows for programmable site-selective functionalization, making it an invaluable intermediate for the synthesis of asymmetric biaryls, polycyclic aromatic hydrocarbons (PAHs), and organic electronics (OLEDs).

This guide details the chemoselective and regioselective strategies to manipulate this scaffold. We provide validated protocols for:

-

C2-Selective Cross-Coupling (Suzuki-Miyaura) preserving the silane.

-

C3'-Selective Activation (Ipso-Iodination) preserving the bromide.

-

Sequential Library Generation utilizing the reactivity hierarchy (I > Br > TMS).

Strategic Analysis: The Reactivity Hierarchy

To successfully functionalize this molecule, one must understand the reactivity profiles of the two handles under transition-metal catalysis and electrophilic conditions.

| Handle | Position | Electronic Nature | Primary Reactivity | Activation Mode | Stability |

| Aryl Bromide (-Br) | C2 (Ring A) | Oxidative Addition (Pd | Pd/Ligand catalysis | Stable to weak acids/electrophiles. | |

| Trimethylsilyl (-TMS) | C3' (Ring B) | Ipso-substitution / Hiyama | Electrophiles ( | Stable to bases/non-fluoride nucleophiles. |

The Orthogonality Principle:

-

Base Tolerance: The TMS group is stable to the carbonate/phosphate bases used in Suzuki coupling, allowing C2 functionalization first.

-

Electrophile Tolerance: The Ar-Br bond is relatively inert to mild electrophilic sources (like ICl) that rapidly attack the C-Si bond (ipso-substitution), allowing C3' functionalization first.

Decision Pathway (Graphviz)

Caption: Divergent synthetic pathways. Path A utilizes the stability of TMS to base. Path B exploits the high reactivity of the C-Si bond toward electrophiles to create a mixed dihalide.

Detailed Protocols

Protocol A: C2-Selective Suzuki-Miyaura Coupling

Objective: Functionalize the bromide position while keeping the TMS group intact for later use.

Mechanism: The TMS group is robust under standard basic Suzuki conditions. Avoid fluoride bases (CsF, TBAF) which would trigger premature desilylation or Hiyama coupling.

Materials:

-

Substrate: 2-Bromo-3'-trimethylsilylbiphenyl (1.0 equiv)

-

Boronic Acid: Ar-B(OH)

(1.2 equiv) -

Catalyst: Pd(PPh

) -

Base: Na

CO -

Solvent: DME (Dimethoxyethane) or Toluene/EtOH (4:1)

Step-by-Step:

-

Degassing: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst. Seal and purge with Argon/Nitrogen for 5 minutes.

-

Solvent Addition: Add degassed solvent and aqueous base via syringe.

-

Reaction: Heat to 80-90°C for 4–12 hours. Monitor by TLC/LC-MS.

-

Checkpoint: The TMS group is lipophilic; the product will likely have a higher Rf than the starting material.

-

-

Workup: Cool to RT. Dilute with EtOAc and wash with water. Dry organic phase over MgSO

. -

Purification: Flash chromatography. (Note: TMS-compounds are often acid-stable on silica, but avoid prolonged exposure to acidic modifiers).

Key Insight: Using mild bases (Carbonates, Phosphates) ensures the C-Si bond remains untouched. High yields (>85%) are typical.

Protocol B: C3'-Selective Ipso-Iodination

Objective: Convert the inert TMS group into a highly reactive Iodide handle, preserving the Bromide.

Mechanism: Electrophilic aromatic substitution. The

Materials:

-

Substrate: 2-Bromo-3'-trimethylsilylbiphenyl (1.0 equiv)

-

Reagent: Iodine monochloride (ICl) (1.1 equiv, 1.0 M in DCM)

-

Solvent: Dichloromethane (DCM) (Anhydrous)

-

Quench: Na

S

Step-by-Step:

-

Setup: Dissolve substrate in anhydrous DCM (0.1 M) under Nitrogen. Cool to 0°C (Ice bath).

-

Addition: Dropwise add ICl solution over 10 minutes. The solution will turn dark red/brown.

-

Reaction: Stir at 0°C for 1–2 hours.

-

Critical Control: Do not let the temperature rise significantly or run for excessive time, as ICl can eventually attack the biphenyl

-system or the Br-position (though much slower).

-

-

Quench: Pour the mixture into saturated aqueous sodium thiosulfate. Shake vigorously until the iodine color disappears (turns pale yellow/colorless).

-

Workup: Extract with DCM. Wash with brine. Dry and concentrate.

-

Product: 2-Bromo-3'-iodobiphenyl.

Why this works: The C-Si bond is significantly more reactive toward

Protocol C: Sequential Library Generation (The "Switch")

Objective: Use the mixed dihalide from Protocol B to selectively couple the Iodo-position.

Concept: In Pd-catalyzed couplings, Ar-I undergoes oxidative addition significantly faster than Ar-Br. By controlling stoichiometry and temperature, you can couple at C3' (I) leaving C2 (Br) intact.

Conditions:

-

Substrate: 2-Bromo-3'-iodobiphenyl

-

Coupling Partner: Alkyne (Sonogashira) or Boronic Acid (Suzuki) (1.0 equiv)

-

Catalyst: PdCl

(PPh -

Temp: Room Temperature (RT) to 40°C. (Avoid reflux to prevent Br reaction).

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Desilylation during Suzuki | Base too strong or Fluoride contamination. | Switch to K |

| Protodesilylation (Loss of TMS) | Acidic impurities in solvent or silica gel. | Add 1% Et |

| Over-iodination (Protocol B) | Excess ICl or high temperature. | Strictly maintain 0°C. Use exactly 1.05–1.1 equiv of ICl. |

| Poor Solubility | Biphenyl core is rigid/lipophilic. | Use THF or Toluene instead of DME/EtOH. |

References

-

General Reactivity of Arylsilanes

- Title: "Silicon-Based Cross-Coupling Reactions: An Environmental Perspective"

- Source:Green Chemistry, 2011.

-

URL:[Link]

-

Ipso-Iodination Methodology

-

Chemoselectivity (I vs Br)

- Title: "Chemoselective Cross-Coupling of Bromo-Iodo-Arenes"

- Source:Organic Letters, 2012.

-

URL:[Link]

-

Hiyama Coupling Overview

- Title: "The Hiyama Cross-Coupling Reaction: Recent Advances"

- Source:Chemical Reviews, 2015.

-

URL:[Link]

Disclaimer: This protocol involves the use of hazardous chemicals (ICl, Palladium catalysts). All procedures should be performed in a fume hood with appropriate PPE.

Sources

- 1. Selective Ortho and Benzylic Functionalization of Secondary and Tertiary p-Tolylsulfonamides. Ipso-Bromo Desilylation and Suzuki Cross-Coupling Reactions [organic-chemistry.org]

- 2. Improved Synthesis of Aryltriethoxysilanes via Palladium(0)-Catalyzed Silylation of Aryl Iodides and Bromides with Triethoxysilane [organic-chemistry.org]

Application Notes and Protocols: 2-Bromo-3'-(trimethylsilyl)-biphenyl as a Key Intermediate in OLED Material Synthesis

Introduction: The Strategic Importance of Silylated Biphenyls in Advanced OLEDs

Organic Light-Emitting Diodes (OLEDs) have become a dominant technology in modern displays and lighting, prized for their vibrant colors, high contrast, and design flexibility.[1] The performance of these devices is intrinsically linked to the purity and tailored properties of the organic materials used within their emissive and charge-transport layers.[2] Intermediates are the foundational building blocks for these materials, and their quality directly impacts the final device's efficiency and lifespan.[1]

2-Bromo-3'-(trimethylsilyl)-biphenyl is a sophisticated organometallic intermediate engineered for the synthesis of high-performance OLED materials.[3] Its molecular architecture offers a unique combination of reactive sites: a bromine atom, which is a prime handle for palladium-catalyzed cross-coupling reactions, and a trimethylsilyl (TMS) group.[4] The bulky and chemically inert TMS group serves multiple strategic purposes in the design of OLED host and emitter materials. It can enhance solubility, promote the formation of stable amorphous films by disrupting intermolecular packing, and improve color purity, particularly in blue-emitting materials, by suppressing aggregation-induced quenching.[5]

This document provides a detailed guide for researchers and scientists on the synthesis, purification, and application of 2-Bromo-3'-(trimethylsilyl)-biphenyl as a precursor for advanced OLED materials. The protocols herein are grounded in established chemical principles and aim to provide a self-validating framework for reproducible and high-yield synthesis.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of 2-Bromo-3'-(trimethylsilyl)-biphenyl is essential for its proper handling, storage, and use in synthesis.

| Property | Value | Source |

| IUPAC Name | [3-(2-bromophenyl)phenyl]-trimethylsilane | [3] |

| Molecular Formula | C₁₅H₁₇BrSi | [3] |

| Molecular Weight | 305.28 g/mol | [3] |

| CAS Number | 187275-75-8 | [3] |

| Appearance | Off-white to pale-yellow solid | Inferred |

Characterization Data (Expected):

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the two phenyl rings and a characteristic sharp singlet for the nine equivalent protons of the trimethylsilyl group in the upfield region (typically around 0.2-0.4 ppm).[3]

-

¹³C NMR: The carbon NMR will display signals corresponding to the aromatic carbons and the methyl carbons of the TMS group.

-

Mass Spectrometry (MS): Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity.[3] A common fragmentation pattern is the loss of a methyl group ([M-15]⁺).[3]

Synthesis of 2-Bromo-3'-(trimethylsilyl)-biphenyl via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds, making it ideal for the synthesis of biphenyl derivatives.[1] This protocol outlines the synthesis of 2-Bromo-3'-(trimethylsilyl)-biphenyl from 1-bromo-2-iodobenzene and (3-(trimethylsilyl)phenyl)boronic acid.

Reaction Principle

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid in the presence of a base, and finally, reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst.

Sources

Introduction: Strategic Importance of Silylated Biphenyls in Synthesis

An In-Depth Guide to the Palladium-Catalyzed Arylation of 2-Bromo-3'-(trimethylsilyl)biphenyl: Protocols and Mechanistic Insights

Authored for Researchers, Scientists, and Drug Development Professionals

The 2-bromo-3'-(trimethylsilyl)biphenyl scaffold is a highly versatile and sophisticated intermediate in modern organic synthesis. Its strategic value stems from its dual functionality: the reactive bromine atom serves as a prime handle for a multitude of palladium-catalyzed cross-coupling reactions, while the trimethylsilyl (TMS) group offers unique steric and electronic properties.[1][2] This combination allows for the stepwise and controlled construction of complex poly-aryl systems, which are foundational structures in advanced materials and medicinal chemistry.[3]

Specifically, this building block is a key precursor for π-conjugated polymers used in organic light-emitting diodes (OLEDs) and for the synthesis of substituted carbazole alkaloids, a class of compounds with significant biological and pharmaceutical activities.[1][4][5][6] This guide provides detailed protocols for the primary palladium-catalyzed arylation reactions of this substrate—Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling—while delving into the mechanistic principles that govern their success.

Mechanistic Rationale: The Palladium Catalytic Cycle and Ligand Effects

The success of palladium-catalyzed cross-coupling hinges on a delicate interplay between the palladium center, the substrates, and, most critically, the supporting phosphine ligands. The general mechanism proceeds through a catalytic cycle involving Pd(0) and Pd(II) oxidation states.[7][8]

The Catalytic Cycle: A Unified Pathway

A representative catalytic cycle, exemplified by the Suzuki-Miyaura reaction, illustrates the fundamental steps common to these transformations:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 2-bromo-3'-(trimethylsilyl)biphenyl, forming a square planar Pd(II) complex. This is often the rate-determining step of the cycle.[7][8][9]

-

Transmetalation: The organic group from the coupling partner (e.g., an arylboronic acid in Suzuki coupling) is transferred to the palladium center, displacing the halide. This step requires activation by a base to form a more nucleophilic "ate" complex.[9][10][11]

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9][10]

Figure 1: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.

The Critical Role of Ligands and the TMS Group